3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZUDDISLSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like acetonitrile .
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group using sulfonyl chlorides, requiring anhydrous conditions and catalysts like triethylamine .
- Carboxamide coupling : Reaction between the azetidine-sulfonyl intermediate and thiophen-2-ylmethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the azetidine ring and sulfonyl-thiophene linkages .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
- Mass spectrometry (HRMS) : Exact mass verification to distinguish isotopic patterns of fluorine and sulfur .
Q. What structural features of this compound influence its potential biological activity?
- Methodological Answer :
- Azetidine core : The strained four-membered ring enhances conformational rigidity, potentially improving target binding .
- 4-Fluorophenylsulfonyl group : Electron-withdrawing fluorine increases metabolic stability; the sulfonyl group may participate in hydrogen bonding with enzymes .
- Thiophen-2-ylmethyl moiety : The sulfur atom and aromaticity could facilitate π-π stacking or interactions with hydrophobic enzyme pockets .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to test activity against serine hydrolases or kinases, given sulfonamide’s affinity for catalytic sites .
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Comparative MD simulations : Perform 100-ns molecular dynamics simulations to assess binding mode stability under physiological conditions .
- Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site that disrupt binding if mutated .
- Dose-response curves : Validate discrepancies using IC₅₀ values from orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the azetidine nitrogen or thiophene methyl .
- Co-crystallization screens : Identify co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
- LogP adjustment : Replace the 4-fluorophenyl group with polar substituents (e.g., pyridyl) while monitoring SAR .
Q. How does the sulfonyl group’s orientation impact crystallographic refinement, and what software tools mitigate refinement errors?
- Methodological Answer :
- SHELXL refinement : Use twin refinement (TWIN/BASF commands) to model disorder in the sulfonyl group .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to validate packing motifs .
- DFT calculations : Compare experimental vs. theoretical bond lengths/angles for the sulfonyl-thiophene linkage .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK studies : Administer IV/PO doses (1–10 mg/kg) with plasma sampling over 24h; analyze via LC-MS/MS .
- AMES toxicity screening : Test mutagenicity in TA98 and TA100 strains at 0.1–100 µM concentrations .
- Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
